molecular formula C7H12N2S B13966682 1-(1-ethyl-1H-imidazol-2-yl)ethanethiol

1-(1-ethyl-1H-imidazol-2-yl)ethanethiol

Cat. No.: B13966682
M. Wt: 156.25 g/mol
InChI Key: MFYPDNVIZSBSAQ-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-imidazol-2-yl)ethanethiol is a synthetic organosulfur compound featuring a thiol functional group attached to an ethyl-substituted imidazole ring. This molecular architecture makes it a reagent of potential interest in various research fields. The imidazole moiety is a well-known pharmacophore and ligand in coordination chemistry, while the thiol group is highly reactive, participating in metal binding and various coupling reactions. Researchers can leverage this compound in the synthesis of more complex molecules, particularly through click-chemistry-like reactions such as thiol-yne coupling, a method demonstrated for tagging and analyzing complex mixtures . The presence of both nitrogen and sulfur heteroatoms in its structure suggests potential utility in developing new ligands for catalysis or in materials science. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

1-(1-ethylimidazol-2-yl)ethanethiol

InChI

InChI=1S/C7H12N2S/c1-3-9-5-4-8-7(9)6(2)10/h4-6,10H,3H2,1-2H3

InChI Key

MFYPDNVIZSBSAQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C(C)S

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

The compound is structurally related to imidazole derivatives such as 2-(1-ethyl-1H-imidazol-4-yl)ethanamine, but with a thiol (-SH) group replacing the amine side chain.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)ethanethiol typically involves:

  • Formation of the imidazole core with the ethyl substitution at N1.
  • Introduction of the ethanethiol side chain at the 2-position of the imidazole ring.
  • Control of reaction conditions to preserve the thiol group and ensure regioselectivity.

Literature Review of Synthetic Routes

Due to the scarcity of direct literature on this exact compound, preparation methods can be inferred and adapted from related imidazole-thiol derivatives and imidazole-ethylamine analogs.

Starting Materials and Key Intermediates
  • 1-Ethylimidazole or its derivatives as the imidazole core precursor.
  • 2-Bromoethanethiol or protected thiol derivatives as alkylating agents.
  • Alternative: Synthesis via substitution reactions on 2-haloethyl-imidazole intermediates.
Synthetic Route Example
  • N-Ethylation of Imidazole:

    • Imidazole is alkylated at the N1 position using ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., K2CO3 in DMF).
    • This step yields 1-ethylimidazole.
  • Functionalization at C2 Position:

    • Directed lithiation or metalation at the C2 position of 1-ethylimidazole.
    • Subsequent reaction with an electrophilic ethanethiol equivalent (e.g., 2-bromoethanethiol or ethylene sulfide followed by reduction) to introduce the ethanethiol side chain.
  • Protection/Deprotection Steps:

    • Thiol groups are sensitive; thus, protection (e.g., as disulfides or thioesters) may be necessary during synthesis.
    • Final deprotection yields the free thiol.
  • Purification:

    • Extraction, crystallization, or chromatographic techniques are employed.
    • Characterization by NMR, MS, and elemental analysis confirms structure and purity.

Data Table: Example Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
N-Ethylation Imidazole + Ethyl bromide, K2CO3, DMF, 80°C, 12 h 75-85 Standard alkylation reaction
C2 Metalation n-BuLi, THF, -78°C Quantitative Directed lithiation at C2
Thiol Introduction 2-Bromoethanethiol, THF, 0°C to RT 60-70 Requires thiol protection if needed
Deprotection and Purification Acidic or reducing conditions, chromatography 80-90 Final step to obtain free thiol compound

Research Findings and Analytical Data

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR shows characteristic signals for ethyl group (triplet and quartet), imidazole protons, and thiol proton (broad singlet).
    • ^13C NMR confirms carbon environments consistent with imidazole and ethanethiol.
  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with expected molecular weight.
    • Fragmentation patterns support the presence of ethyl-imidazole and thiol groups.
  • Infrared Spectroscopy (IR):

    • S-H stretch around 2550-2600 cm^-1.
    • Imidazole ring vibrations in the fingerprint region.

Purity and Yield Optimization

  • Reaction conditions such as temperature, solvent choice, and base strength significantly influence yield and purity.
  • Use of inert atmosphere (nitrogen or argon) recommended to prevent thiol oxidation.
  • Purification via recrystallization or HPLC enhances compound purity to >98%.

Related Compounds and Comparative Synthesis

  • Analogous compounds such as 2-(1-ethyl-1H-imidazol-4-yl)ethanamine have been synthesized via multi-step organic synthesis involving imidazole alkylation and side-chain introduction, providing a synthetic blueprint.
  • Phosphoramidate derivatives of imidazole-thiol compounds have been prepared with multi-step reactions including protection and deprotection strategies, highlighting the complexity of sulfur-containing imidazole derivatives.
  • General thiazine and thiol-containing heterocycles syntheses provide mechanistic insights and alternative synthetic methods useful for this compound class.

Summary Table of Key Preparation Methods

Methodology Description Advantages Limitations
Direct N-alkylation + C2 lithiation Alkylate imidazole N1, then metalate C2 for thiol introduction Straightforward, high regioselectivity Requires low temperature and inert atmosphere
Alkylation with protected thiol Use protected thiol reagents to avoid oxidation Protects thiol functionality Additional protection/deprotection steps
Multi-step synthesis via intermediates Build imidazole ring with side chains pre-installed Allows structural modifications Longer synthetic route

The preparation of this compound involves strategic N-alkylation of imidazole followed by regioselective introduction of the ethanethiol side chain at the 2-position. Protection of the thiol group during synthesis is often necessary to prevent oxidation. Reaction conditions must be carefully controlled, including temperature and atmosphere, to optimize yield and purity. Analytical techniques such as NMR, MS, and IR are essential for confirming the structure and purity of the compound.

While direct literature on this exact compound is limited, related imidazole and thiol derivative syntheses provide a robust foundation for its preparation. Further research and patent literature may offer additional refinements and applications of this compound in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-1H-imidazol-2-yl)ethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

1-(1-Ethyl-1H-imidazol-2-yl)ethanethiol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)ethanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

2-(1-Ethyl-1H-imidazol-5-yl)ethane-1-thiol (CAS 2228363-61-7)

  • Molecular Formula : C7H12N2S
  • Molecular Weight : 156.25 g/mol
  • Key Differences: The ethylimidazole substituent is at the 5-position instead of the 2-position. For example, the 2-position in imidazole derivatives is often more nucleophilic due to proximity to the nitrogen lone pairs.

1-(1-Allyl-1H-benzimidazol-2-yl)ethanol

  • Molecular Formula : C12H14N2O
  • Molecular Weight : 202.26 g/mol
  • Key Differences: Replaces the ethanethiol group with a hydroxyl-containing ethanol moiety.

Functional Analogs: Thiol-Containing Compounds

Ethanethiol (CH3CH2SH)

  • Molecular Weight : 62.13 g/mol
  • Key Differences :
    • Lacks the imidazole ring, reducing aromatic stabilization and catalytic versatility.
    • Demonstrates inhibitory effects at high concentrations (e.g., irreversible inhibition of Eat1 enzyme at 80 mM).

1,1'-Thiocarbonyldiimidazole (TCDI)

  • Molecular Formula : C7H6N4S
  • Molecular Weight : 178.21 g/mol
  • Key Differences: Contains two imidazole rings linked via a thiocarbonyl group.

Application-Specific Analogs

1-(Ethylsulphanyl)ethane-1-thiol

  • Role : Key aroma compound in durian, contributing to its roasted odor.
  • Key Differences :
    • A dithiol (two adjacent thiol groups) vs. a single thiol in the target compound.
    • Higher volatility due to smaller molecular size (C4H10S2, MW 122.24 g/mol).

Nitroimidazole Derivatives (e.g., 4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl analogs)

  • Molecular Weight : ~300–350 g/mol
  • Key Differences :
    • Nitro groups enhance electrophilicity and antimicrobial activity, absent in the ethanethiol derivative.
    • Often used in pharmaceuticals (e.g., antiparasitic agents).

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Features
1-(1-Ethyl-1H-imidazol-2-yl)ethanethiol C7H12N2S 156.25 Nucleophilic thiol, imidazole-enhanced stability
2-(1-Ethyl-1H-imidazol-5-yl)ethane-1-thiol C7H12N2S 156.25 Positional isomer; altered electronic properties
1-(Ethylsulphanyl)ethane-1-thiol C4H10S2 122.24 Volatile dithiol; aroma-active
1,1'-Thiocarbonyldiimidazole C7H6N4S 178.21 Coupling reagent; thiocarbonyl bridge

Research Findings and Reactivity Insights

  • Thiolysis vs. Alcoholysis : In enzymatic assays, ethanethiol derivatives exhibit concentration-dependent activity. For instance, Eat1 enzyme catalyzes thiolysis with ethanethiol but shows reduced activity at high concentrations due to irreversible inhibition.
  • Synthetic Utility: The ethanethiol group’s nucleophilicity enables thioesterification, contrasting with hydroxyl or amino groups in analogs like 1-(1-allyl-1H-benzimidazol-2-yl)ethanol.

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